(2S)-2-amino-3-hydroxypentanedioic acid
Overview
Description
“(2S)-2-amino-3-hydroxypentanedioic acid” is a chemical compound with the CAS number 533-62-0 . It is also known as 3-Hydroxy-L-glutamate or 3-Hydroxy-L-glutamic acid .
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-3-hydroxypentanedioic acid” can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy . FTIR spectroscopy enables the identification of characteristic absorption peaks, unveiling specific functional groups present in samples .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-amino-3-hydroxypentanedioic acid” can be analyzed using various techniques. For instance, the physico-chemical properties of polymeric biomaterials can be analyzed using high-throughput material research .Scientific Research Applications
Synthesis and Characterization
Synthesis of Constituent Amino Acids in AM-Toxins : The L-forms of 2-amino-5-arylpentanoic acids, related to (2S)-2-amino-3-hydroxypentanedioic acid, were synthesized and characterized, providing insight into the preparation of constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Chromogenic Amino Acid for HIV-Protease Assay : A derivative of (2S)-2-amino-3-hydroxypentanedioic acid was synthesized for use in HIV-protease assays, demonstrating its application in developing sequence-specific chromogenic protease substrates (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Computational Study of Antifungal Tripeptides : Computational peptidology explored the molecular properties and structures of new antifungal tripeptides containing variations of (2S)-2-amino-3-hydroxypentanedioic acid, offering insights for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Biocatalysis and Organic Synthesis
Biocatalytic Synthesis of Chiral Amino Alcohols : The research describes a biocatalytic approach to synthesize chiral amino alcohols, including variants of (2S)-2-amino-3-hydroxypentanedioic acid, highlighting environmentally friendly synthesis methods (Smith et al., 2010).
Enantioselective Synthesis Techniques : Enantioselective synthesis of derivatives of (2S)-2-amino-3-hydroxypentanedioic acid was achieved, demonstrating advancements in organic synthesis methods (Ahuja & Sudalai, 2015).
Industrial and Chemical Applications
Malic Acid Production and Biological Fermentation : Studies on malic acid, structurally similar to (2S)-2-amino-3-hydroxypentanedioic acid, focused on its biological production for industrial applications, highlighting metabolic engineering techniques (Dai et al., 2018).
Physical and Chemical Properties Analysis : Research on solubility and physical properties of related compounds provides foundational knowledge for the application of (2S)-2-amino-3-hydroxypentanedioic acid in various solvents (Yang & Wang, 2011).
properties
IUPAC Name |
(2S)-2-amino-3-hydroxypentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2?,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIEAUIOCGXBY-AOIFVJIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H](C(=O)O)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-hydroxypentanedioic acid | |
CAS RN |
533-62-0 | |
Record name | 3-hydroxyglutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.